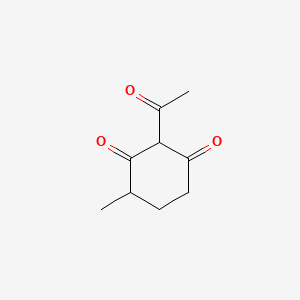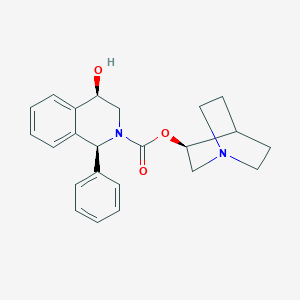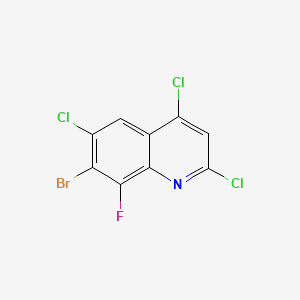
7-Bromo-2,4,6-trichloro-8-fluoroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-2,4,6-trichloro-8-fluoroquinoline is a halogenated quinoline derivative This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the quinoline ring
Métodos De Preparación
The synthesis of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline typically involves halogenation reactions. One common method includes the reaction of quinoline with bromine, chlorine, and fluorine under controlled conditions. The reaction conditions often require the use of solvents such as acetic acid or dichloromethane and catalysts like iron or aluminum chloride to facilitate the halogenation process .
Industrial production methods may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity of the compound. These methods are designed to be cost-effective and scalable for commercial production .
Análisis De Reacciones Químicas
7-Bromo-2,4,6-trichloro-8-fluoroquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms in the compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of partially or fully reduced quinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized quinoline derivatives, while oxidation and reduction reactions can produce quinoline compounds with altered oxidation states .
Aplicaciones Científicas De Investigación
7-Bromo-2,4,6-trichloro-8-fluoroquinoline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Mecanismo De Acción
The mechanism of action of 7-Bromo-2,4,6-trichloro-8-fluoroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their DNA replication or protein synthesis. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
7-Bromo-2,4,6-trichloro-8-fluoroquinoline can be compared with other halogenated quinoline derivatives, such as:
7-Bromo-2,4,6-trichloroquinoline: Similar in structure but lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
7-Bromo-2,4,6-trichloro-8-fluoroquinazoline:
The uniqueness of this compound lies in its specific combination of halogen atoms, which imparts distinct chemical and biological properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C9H2BrCl3FN |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
7-bromo-2,4,6-trichloro-8-fluoroquinoline |
InChI |
InChI=1S/C9H2BrCl3FN/c10-7-5(12)1-3-4(11)2-6(13)15-9(3)8(7)14/h1-2H |
Clave InChI |
IYSHRDSGNCGARI-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=CC(=NC2=C(C(=C1Cl)Br)F)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


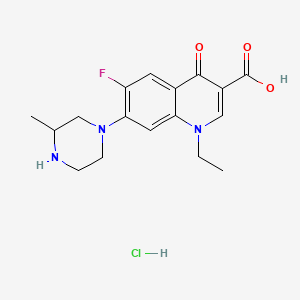
![2-[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24E,26E,28E,30R,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl]oxyethyl 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B13839038.png)
amine Hydrochloride](/img/structure/B13839039.png)
![7-O-(Triethylsilyl-2-debenzoyl-4-desacetyl-[2,4]oxol-D-seco-baccatin III](/img/structure/B13839046.png)
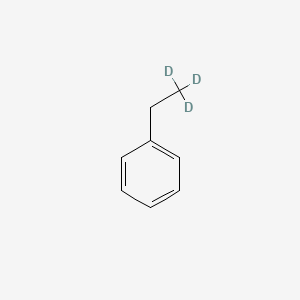
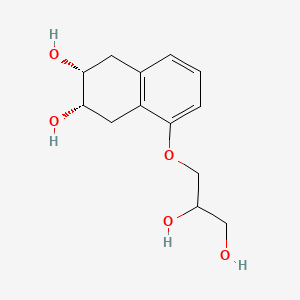
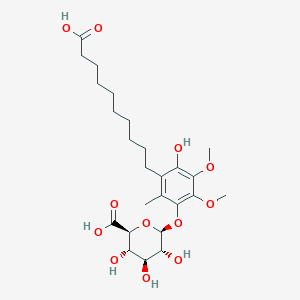

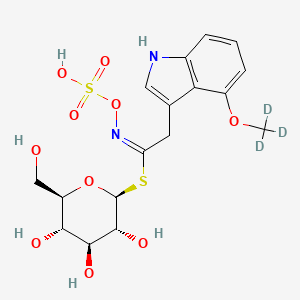
![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)

